Cas no 898780-56-8 (4'-Chloro-3-(3,5-dimethylphenyl)propiophenone)
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
- 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone
- AKOS016022224
- 898780-56-8
- MFCD03843885
- DTXSID10644893
-
- MDL: MFCD03843885
- Inchi: 1S/C17H17ClO/c1-12-9-13(2)11-14(10-12)3-8-17(19)15-4-6-16(18)7-5-15/h4-7,9-11H,3,8H2,1-2H3
- InChI Key: OVCYONKMUSSWNF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(CCC1C=C(C)C=C(C)C=1)=O
Computed Properties
- Exact Mass: 272.0967929g/mol
- Monoisotopic Mass: 272.0967929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 17.1Ų
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C100895-250mg |
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone |
898780-56-8 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C100895-500mg |
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone |
898780-56-8 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB366666-1 g |
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone; 97% |
898780-56-8 | 1g |
€685.20 | 2022-03-02 | ||
| Fluorochem | 206642-1g |
4'-chloro-3-(3,5-dimethylphenyl)propiophenone |
898780-56-8 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 206642-2g |
4'-chloro-3-(3,5-dimethylphenyl)propiophenone |
898780-56-8 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 206642-5g |
4'-chloro-3-(3,5-dimethylphenyl)propiophenone |
898780-56-8 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB366666-1g |
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone, 97%; . |
898780-56-8 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB366666-2g |
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone, 97%; . |
898780-56-8 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| A2B Chem LLC | AX77836-1g |
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone |
898780-56-8 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AX77836-2g |
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone |
898780-56-8 | 97% | 2g |
$1169.00 | 2024-04-19 |
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone Suppliers
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone
Recent Advances in the Study of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-56-8) in Chemical Biology and Pharmaceutical Research
The compound 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-56-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the context of modern drug discovery and development.
Recent studies have focused on the synthesis and optimization of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone to enhance its pharmacological properties. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to achieve high yields and purity of the compound. These efforts have been complemented by computational modeling studies, which have provided insights into the compound's molecular interactions with potential biological targets. The results suggest that 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone exhibits a strong affinity for specific protein kinases, making it a promising candidate for the development of kinase inhibitors.
In vitro and in vivo studies have further elucidated the biological activity of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone. Preclinical investigations have demonstrated its efficacy in modulating key signaling pathways involved in inflammation and cancer progression. For instance, the compound has been shown to inhibit the activation of NF-κB and MAPK pathways, which are critical regulators of inflammatory responses and tumorigenesis. Additionally, pharmacokinetic studies have revealed favorable absorption and distribution profiles, suggesting its potential for oral administration. These findings underscore the compound's versatility and its applicability in addressing a wide range of therapeutic indications.
The safety and toxicity profile of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone have also been evaluated in recent research. Acute and subchronic toxicity studies in animal models have indicated a relatively low toxicity profile, with no significant adverse effects observed at therapeutic doses. However, further investigations are warranted to assess long-term safety and potential off-target effects. These studies are crucial for advancing the compound through the drug development pipeline and ensuring its suitability for clinical trials.
In conclusion, the latest research on 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-56-8) highlights its potential as a valuable tool in chemical biology and a promising candidate for pharmaceutical development. The compound's unique structural and pharmacological properties, combined with its favorable safety profile, position it as a strong contender for further investigation. Future studies should focus on optimizing its therapeutic efficacy, exploring novel formulations, and conducting rigorous clinical evaluations to unlock its full potential in addressing unmet medical needs.
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